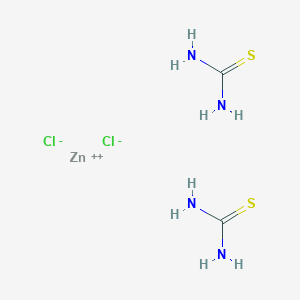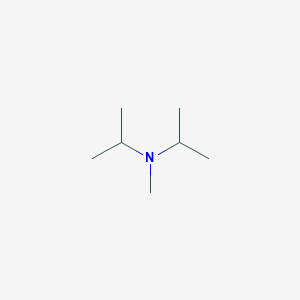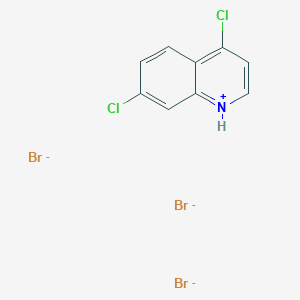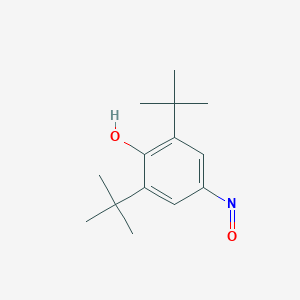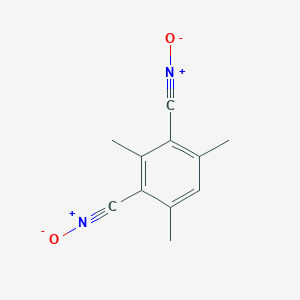
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide, also known as TMI N-oxide, is a highly reactive and versatile compound used in various scientific research applications. TMI N-oxide is a nitrogen oxide derivative of isophthalonitrile, which is a colorless crystalline compound with a distinctive odor. TMI N-oxide is widely used in organic synthesis and catalysis due to its unique properties, making it a valuable compound in the field of scientific research.
Wirkmechanismus
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide acts as an oxidizing agent in various organic reactions. It has a high oxidation potential, making it an effective catalyst in the oxidation of alcohols and other organic compounds. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide can also act as a nucleophile in certain reactions due to the presence of the nitrogen oxide group.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide. However, studies have shown that it is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other xenobiotics in the liver. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide has also been reported to have antimicrobial activity against various bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in lab experiments is its high reactivity and selectivity. It can be used in a wide range of organic reactions and is an effective catalyst in the oxidation of alcohols. However, Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other catalysts, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the use of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in scientific research. One potential area of research is the development of new catalysts based on Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide for specific organic reactions. Another area of research is the use of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in the synthesis of new pharmaceuticals and materials. Additionally, further research is needed to investigate the biochemical and physiological effects of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide and its potential use in medicine.
Conclusion:
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide is a highly reactive and versatile compound used in various scientific research applications. It is commonly used as a catalyst in organic reactions and as a reagent in the synthesis of various compounds. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide has a high oxidation potential, making it an effective oxidizing agent in organic reactions. While there is limited research on the biochemical and physiological effects of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide, it has been shown to have antimicrobial activity and is a potent inhibitor of cytochrome P450 enzymes. Future research on the use of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in the development of new catalysts and pharmaceuticals is needed to fully explore its potential in scientific research.
Synthesemethoden
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide can be synthesized by various methods, including the oxidation of isophthalonitrile with hydrogen peroxide or m-chloroperbenzoic acid. Another method involves the oxidation of isophthalonitrile with m-chloroperoxybenzoic acid in the presence of a catalytic amount of trifluoroacetic acid. The synthesis of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide can also be achieved by the oxidation of isophthalonitrile with dimethyldioxirane.
Wissenschaftliche Forschungsanwendungen
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide has been widely used in scientific research applications due to its unique properties. It is commonly used as a catalyst in various organic reactions such as epoxidation, hydroxylation, and oxidation of alcohols. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the synthesis of chiral ligands and as a mediator in electrochemical reactions.
Eigenschaften
CAS-Nummer |
15138-43-9 |
|---|---|
Produktname |
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide |
Molekularformel |
C11H10N2O2 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2,4,6-trimethylbenzene-1,3-dicarbonitrile oxide |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(2)11(6-13-15)9(3)10(7)5-12-14/h4H,1-3H3 |
InChI-Schlüssel |
YZHOPEMIKZYPJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
Andere CAS-Nummern |
15138-43-9 |
Piktogramme |
Acute Toxic; Irritant |
Synonyme |
2,4,6-Trimethyl-1,3-benzenedicarbonitrile oxide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




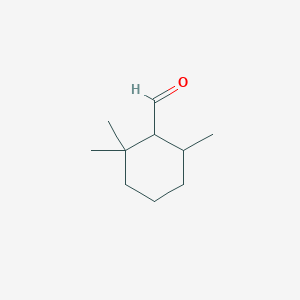
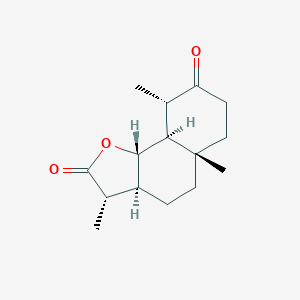

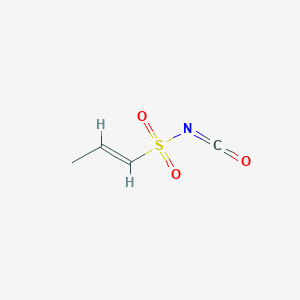
![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
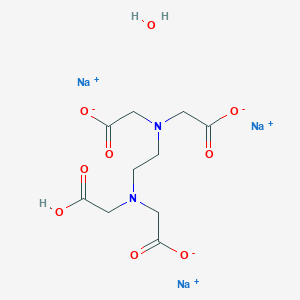
![5-acetyl-4,5a-dihydroxy-4-methyl-5,8-dihydro-3aH-furo[3,4-e][1]benzofuran-1,3,7-trione](/img/structure/B81005.png)
